4-(2-chlorobenzyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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Description
4-(2-chlorobenzyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C22H19ClN2O3S and its molecular weight is 426.92. The purity is usually 95%.
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Biological Activity
The compound 4-(2-chlorobenzyl)-2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , also known as a benzothiadiazine derivative, has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiadiazine core, characterized by the presence of a thiadiazine ring fused with a benzene ring. The substitution patterns, including the chlorobenzyl and ethylphenyl groups, are crucial for its biological activity. The molecular formula is C17H16ClN2O2S, and it has a molecular weight of approximately 344.84 g/mol.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of benzothiadiazine derivatives. For instance:
- Study Findings : A study demonstrated that similar compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and function .
- In Vitro Testing : In vitro assays showed that derivatives with electron-withdrawing groups (like chlorine) enhanced antimicrobial potency due to increased lipophilicity, facilitating better membrane penetration .
Anticancer Properties
Benzothiadiazines have been investigated for their anticancer potential:
- Mechanism of Action : Research indicates that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
- Case Study : In a specific case study involving human breast cancer cell lines (MCF-7), treatment with related benzothiadiazine derivatives resulted in a dose-dependent decrease in cell viability, suggesting potential for development as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this class of compounds have also been explored:
- Experimental Evidence : Compounds similar to this compound were shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This suggests a potential application in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of benzothiadiazine derivatives:
Substituent | Effect on Activity |
---|---|
Chlorine (Cl) | Increases lipophilicity |
Ethyl group | Enhances cytotoxicity |
Benzene ring | Stabilizes structure |
The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with biological targets by increasing its reactivity.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-2-(4-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-2-16-11-13-18(14-12-16)25-22(26)24(15-17-7-3-4-8-19(17)23)20-9-5-6-10-21(20)29(25,27)28/h3-14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBVIJFUWDKJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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